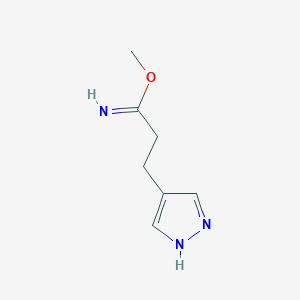

methyl 3-(1H-pyrazol-4-yl)propanimidate

Description

Properties

CAS No. |

2098106-26-2 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

methyl 3-(1H-pyrazol-4-yl)propanimidate |

InChI |

InChI=1S/C7H11N3O/c1-11-7(8)3-2-6-4-9-10-5-6/h4-5,8H,2-3H2,1H3,(H,9,10) |

InChI Key |

PBSUVHDEVBKDSP-UHFFFAOYSA-N |

SMILES |

COC(=N)CCC1=CNN=C1 |

Canonical SMILES |

COC(=N)CCC1=CNN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Reactivity: this compound’s imidate ester group is more electrophilic than the amino or hydrazine groups in compounds 2 and 3, favoring reactions with nucleophiles (e.g., amines or thiols) to form amidines or thioimidates.

- Hydrogen Bonding: Compounds with amino/hydrazine substituents (2, 3) exhibit stronger hydrogen-bonding networks, enhancing crystallinity and solubility in polar solvents .

- Pharmacological Potential: Pyrazolopyrimidines (2, 3) are well-documented in drug discovery due to their kinase inhibitory activity, whereas imidate derivatives like the target compound are less explored but may serve as prodrugs or covalent inhibitors.

Crystallographic and Computational Analysis

The pyrazole ring’s planar geometry and imidate group’s conformational flexibility would necessitate high-resolution data for accurate refinement . Hydrogen-bonding patterns, if present, could be analyzed using graph-set notation () to classify intermolecular interactions .

Preparation Methods

Preparation of Pyrazole Core

A common approach to constructing the pyrazole ring involves the reaction of α,β-unsaturated esters or ketoesters with methylhydrazine in aqueous or alcoholic media. The process is typically catalyzed by halide salts such as potassium iodide or sodium iodide to promote cyclization.

Typical reaction conditions include:

- Low temperature dropwise addition of methylhydrazine aqueous solution (30-50% w/w).

- Use of organic solvents such as ethanol or methanol mixed with water (35-65% alcohol content).

- Acidification post-reaction to precipitate the pyrazole intermediate.

- Recrystallization from aqueous alcohol to enhance purity and crystal morphology.

For example, in related pyrazole carboxylic acid syntheses, potassium iodide catalyzes the condensation of α-difluoroacetyl intermediates with methylhydrazine at temperatures ranging from -30°C to 20°C, followed by acidification to pH 1-2 and recrystallization in 35-40% aqueous ethanol or methanol solutions, yielding high purity products with selectivity ratios of 95:5 or better for desired isomers.

Conversion to Methyl 3-(1H-pyrazol-4-yl)propanimidate

After obtaining the pyrazole intermediate, the propanimidate group is introduced typically through esterification or amidine formation reactions. The methyl ester or methyl imidate group can be installed by reacting the pyrazole derivative with methylating agents or by direct amidation of precursor esters.

Key parameters influencing this step include:

- Choice of methylating reagent (e.g., methyl iodide, dimethyl sulfate, or methyl esterification agents).

- Reaction temperature controlled between ambient to moderate heating (50-140°C).

- Acid or base catalysis to facilitate nucleophilic substitution or amidation.

- Solvent systems favoring solubility and reaction kinetics (commonly ethanol, methanol, or aqueous media).

Though direct detailed protocols for this compound are scarce in open literature, analogous methods for pyrazole derivatives suggest that maintaining controlled stoichiometry of methylhydrazine and acid catalysts, and optimizing reaction times (from 10 min to several hours), significantly impact yield and selectivity.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Methylhydrazine conc. | 30-50% aqueous solution | Influences cyclization efficiency |

| Catalyst | Potassium iodide or sodium iodide | Enhances condensation and cyclization rate |

| Temperature | -30°C to 20°C (cyclization), 50-140°C (esterification) | Controls reaction rate and selectivity |

| pH | Adjusted to 1-2 during acidification | Precipitates product, improves purity |

| Solvent | Ethanol/water or methanol/water (35-65%) | Affects solubility and recrystallization quality |

| Reaction time | 10 min to 6 hours | Balances conversion and side product formation |

Research Findings and Selectivity

- Selectivity towards the desired isomer (e.g., 3-substituted pyrazole vs. 5-substituted) can reach up to 96:4 by optimizing reaction temperature, acid concentration, and methylhydrazine equivalents.

- Recrystallization from aqueous alcohol mixtures yields larger, platelet-like crystals improving filtration and washing efficiency compared to needle-like crystals from prior art.

- Use of stoichiometric or slightly sub-stoichiometric acid amounts reduces costs and environmental impact without compromising yield, which can reach up to 80% in optimized processes.

Summary Table of Preparation Steps

| Step No. | Process | Conditions/Notes | Outcome/Remarks |

|---|---|---|---|

| 1 | Substitution/Hydrolysis | α,β-unsaturated ester + acid-binding agent + halide catalyst at low temp | Formation of α-difluoroacetyl intermediate |

| 2 | Condensation/Cyclization | Methylhydrazine aqueous solution dropwise addition, -30°C to 20°C, 2-4 h | Pyrazole ring formation with high selectivity |

| 3 | Acidification | Adjust pH to 1-2, cooling to 10-15°C, stirring 4 h | Precipitation of crude pyrazole intermediate |

| 4 | Recrystallization | 35-65% aqueous ethanol or methanol, reflux 1-2 h, cool to 0-10°C | Purification, improved crystal morphology |

| 5 | Esterification/Amidation | Methylating agent, 50-140°C, acid/base catalysis | Introduction of methyl propanimidate group |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 3-(1H-pyrazol-4-yl)propanimidate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling pyrazole derivatives with propanimidate precursors. Key considerations include solvent polarity (e.g., polar aprotic solvents like DMF to enhance reactant solubility) , temperature control (25–60°C to avoid side reactions), and catalysts (e.g., palladium for cross-coupling). For reproducibility, monitor intermediates via TLC or HPLC. Adjust stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of pyrazole to propanimidate precursor) to maximize yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze and spectra to confirm the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and the propanimidate ester group (δ 3.6–4.0 ppm for methyl ester) .

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% recommended for experimental consistency) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 196.2) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the imidate group. Conduct accelerated stability studies by exposing the compound to varying pH (4–9) and temperatures (4–40°C) for 48 hours, monitoring degradation via HPLC. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the pyrazole ring’s N-atoms show high nucleophilicity (HOMO energy ≈ –6.2 eV), favoring electrophilic substitutions. Pair with molecular dynamics simulations to model solvent effects on reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate conflicting data (e.g., unexpected NMR shifts) using:

- 2D NMR (HSQC, HMBC) to assign coupling patterns and confirm connectivity.

- X-ray crystallography to resolve ambiguities in stereochemistry or tautomerism (e.g., pyrazole ring protonation states) .

- Isotopic labeling (e.g., -pyrazole) to trace signal origins .

Q. How can researchers optimize the synthesis of this compound for scalability without compromising yield?

- Methodological Answer : Implement flow chemistry to enhance heat/mass transfer and reduce side reactions. Test parameters like residence time (2–5 minutes) and pressure (1–3 bar) in microreactors. Compare batch vs. continuous processes using Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent volume) .

Q. What analytical approaches detect and quantify byproducts formed during this compound synthesis?

- Methodological Answer : Use LC-MS/MS with a Q-TOF detector to identify low-abundance byproducts (e.g., hydrolyzed imidate or dimerized pyrazole derivatives). Quantify using external calibration curves with reference standards. For trace analysis, employ -labeled internal standards to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.